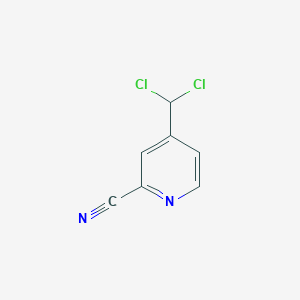
4-(Dichloromethyl)picolinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dichloromethyl)picolinonitrile is an organic compound with the molecular formula C7H4Cl2N2 It is a derivative of picolinonitrile, featuring a dichloromethyl group attached to the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Rieche formylation, where dichloromethyl methyl ether acts as the formyl source, and titanium tetrachloride is used as a catalyst . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods: Industrial production of 4-(Dichloromethyl)picolinonitrile may involve large-scale Rieche formylation or other proprietary methods developed for higher yields and purity. The specifics of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 4-(Dichloromethyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted picolinonitrile derivatives.
Scientific Research Applications
4-(Dichloromethyl)picolinonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: Used in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-(Dichloromethyl)picolinonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The pathways involved can include inhibition of key enzymes in metabolic pathways or signaling cascades .
Comparison with Similar Compounds
- 4-(Dichloromethyl)pyridine-2-carbonitrile
- 3-Hydroxy-4-substituted picolinonitriles
Comparison: 4-(Dichloromethyl)picolinonitrile is unique due to the presence of the dichloromethyl group, which imparts distinct reactivity and potential biological activity compared to other picolinonitrile derivatives. The dichloromethyl group can undergo specific reactions that other substituents may not, making it valuable in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H4Cl2N2 |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
4-(dichloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-7(9)5-1-2-11-6(3-5)4-10/h1-3,7H |
InChI Key |
RUFWNXGZIFEBTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(Cl)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


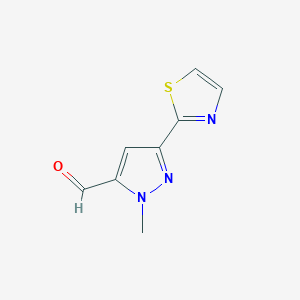
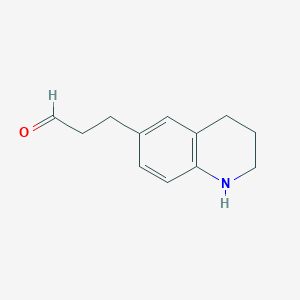
![6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11906300.png)



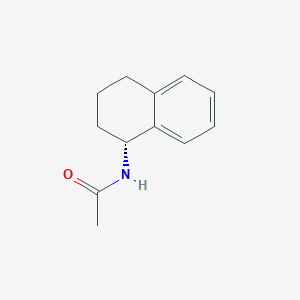




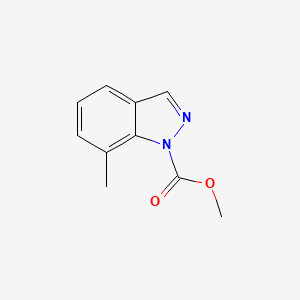
![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)
